chemical and physical properties of 2-(4-Methylphenyl)indolizine
chemical and physical properties of 2-(4-Methylphenyl)indolizine
Content Type: In-Depth Technical Guide Subject: Chemical, Physical, and Synthetic Profile of CAS 7496-81-3 Audience: Medicinal Chemists, Material Scientists, and Drug Development Researchers
Executive Summary
2-(4-Methylphenyl)indolizine (CAS 7496-81-3), also known as 2-(p-tolyl)indolizine, is a fused bicyclic heteroaromatic compound belonging to the indolizine class. Unlike its isomer indole, indolizine is electron-rich at the bridgehead nitrogen, imparting unique photophysical properties and reactivity profiles. This derivative is characterized by a p-tolyl substituent at the C2 position, which enhances lipophilicity and alters crystal packing relative to the parent 2-phenylindolizine.
This guide serves as a definitive technical reference, consolidating synthesis protocols, spectral characterization, and physicochemical data. It is designed to support researchers utilizing this scaffold in fluorescent probe design, organic light-emitting diodes (OLEDs), and pharmaceutical discovery (specifically antihypertensive and antimicrobial research).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 2-(4-Methylphenyl)indolizine |
| Common Name | 2-p-Tolylindolizine |
| CAS Registry Number | 7496-81-3 |
| Molecular Formula | C₁₅H₁₃N |
| Molecular Weight | 207.27 g/mol |
| SMILES | Cc1ccc(cc1)c2cn3ccccc3c2 |
| InChIKey | DCLHWYSXBSMRRM-UHFFFAOYSA-N |
Physical Properties
The introduction of the methyl group at the para position of the phenyl ring exerts a hyperconjugative electron-donating effect (+I), slightly increasing the electron density of the indolizine core compared to the unsubstituted 2-phenyl analog.
| Property | Value / Observation | Source / Context |
| Appearance | Green to Yellow crystalline solid | Experimental observation [1] |
| Melting Point | 195 – 200 °C | Experimental (Uncorrected) [1] |
| Solubility | Soluble in DMSO, CHCl₃, DCM, EtOAc; Insoluble in Water | Lipophilic nature (LogP ~4.4) |
| LogP (Predicted) | 4.41 | XLogP3 Model |
| Stability | Stable at pH 1.2, 6.8, and 7.4 | Hydrolytic stability confirmed [1] |
Technical Note on Appearance: While pure indolizines are often pale yellow, the reported "green" appearance is frequently attributed to strong solid-state fluorescence or trace oxidation products common in electron-rich pyrrole-fused systems.
Synthesis & Manufacturing
The most robust route to 2-(4-methylphenyl)indolizine is the Chichibabin Indolizine Synthesis . This method cyclizes a quaternary pyridinium salt formed from 2-picoline and an
Retrosynthetic Logic
The construction of the pyrrole ring onto the pyridine face relies on the acidity of the
Figure 1: Chichibabin synthesis pathway for 2-arylindolizines.
Experimental Protocol (Step-by-Step)
Reagents: 2-Methylpyridine (1.0 eq), 2-Bromo-1-(4-methylphenyl)ethanone (1.0 eq), Ethanol (dry), Sodium Bicarbonate (NaHCO₃).[1][2][3]
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Quaternization (Salt Formation):
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Dissolve 2-methylpyridine (e.g., 10 mmol) in dry ethanol (25 mL).
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Add 2-bromo-1-(4-methylphenyl)ethanone (10 mmol) slowly with external cooling to control the spontaneous exotherm.
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Stir at room temperature for 12–24 hours. A solid mass (the quaternary ammonium salt) will precipitate.
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Purification: Filter the solid, wash with cold dry ethanol or ether to remove unreacted starting materials. Recrystallize from ethanol if necessary.
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Cyclization:
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Suspend the quaternary salt in hot water or refluxing ethanol.
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Add aqueous NaHCO₃ (sodium bicarbonate) solution dropwise until CO₂ evolution ceases and the solution becomes basic.
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Reflux for 1–2 hours to ensure complete cyclodehydration.
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Workup: Cool the mixture. The product will precipitate. Filter and wash with water.
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Final Purification: Recrystallize from ethanol or purify via column chromatography (Silica gel, Hexane/EtOAc) to yield the target as a green/yellow solid.
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Spectroscopic Characterization
Validation of the structure is performed via NMR and IR spectroscopy.[4] The specific signals for the p-tolyl group and the indolizine core are distinct.
Proton NMR ( H NMR) Data
Solvent: DMSO-d₆ / 400 MHz
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 8.17 – 8.19 | Doublet (d) | 1H | Ar-H (H5) | Indolizine pyridine ring (deshielded) |
| 7.89 | Doublet (d) | 1H | Ar-H (H8) | Indolizine pyridine ring |
| 7.56 – 7.58 | Doublet (d) | 2H | Ar-H (Ortho) | p-Tolyl ring (adjacent to indolizine) |
| 7.35 | Doublet (d) | 1H | Ar-H (H7) | Indolizine pyridine ring |
| 7.18 – 7.20 | Doublet (d) | 2H | Ar-H (Meta) | p-Tolyl ring (adjacent to methyl) |
| 6.64 – 6.70 | Multiplet (m) | 1H | Ar-H (H6) | Indolizine pyridine ring |
| 6.48 – 6.50 | Triplet (t) | 1H | Ar-H (H1/H3) | Indolizine pyrrole ring |
| 6.08 | Singlet (s) | 1H | Ar-H (H3/H1) | Characteristic pyrrole proton |
| 2.30 | Singlet (s) | 3H | -CH₃ | Methyl group (diagnostic) |
Infrared (IR) & Mass Spectrometry
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IR (KBr pellet):
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Mass Spectrometry (EI/ESI):
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m/z 207 (M+): Consistent with molecular weight of 207.27.[5]
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Photophysical & Biological Applications[7][14]
Fluorescence Properties
Indolizines are intrinsically fluorescent. The 2-aryl substitution extends the conjugation length, typically resulting in absorption in the UV-A region (250–320 nm) and emission in the blue-green visible region (400–480 nm).
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Mechanism: The planar, electron-rich system facilitates
transitions. -
Solvatochromism: Emission is sensitive to solvent polarity, making this scaffold useful for probing biological microenvironments (e.g., hydrophobic pockets in proteins).
Figure 2: Simplified Jablonski diagram illustrating the photophysical cycle of 2-arylindolizines.
Biological Activity
Research indicates that 2-phenylindolizine derivatives possess significant pharmacological potential.[6]
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Antihypertensive: Tested for non-invasive blood pressure (NIBP) reduction activity [1].[1]
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Antimicrobial: The scaffold is investigated for activity against Mycobacterium tuberculosis and other pathogens.
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Stability: The compound shows high stability in acidic (pH 1.2) and physiological (pH 7.4) buffers, a critical attribute for oral bioavailability [1].
Safety and Handling
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GHS Classification: Not fully harmonized, but treat as Warning .
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation, which may darken the solid (green/brown discoloration).
References
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Synthesis and Characterization: S. B. Junne, et al. "Synthesis, Characterization and Antihypertensive Activity of Some New Indolizine Derivatives." Research Journal of Pharmaceutical, Biological and Chemical Sciences, vol. 3, no. 2, 2012, pp. 640-646.
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General Indolizine Properties: PubChem Compound Summary for CID 346948, 2-(4-Methylphenyl)indolizine. National Center for Biotechnology Information.
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Physical Data Verification: ChemicalBook Datasheet for CAS 7496-81-3.
